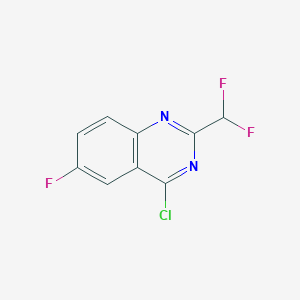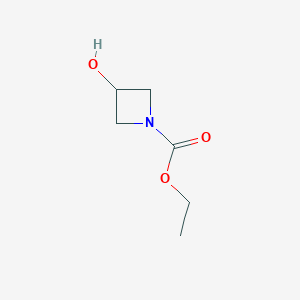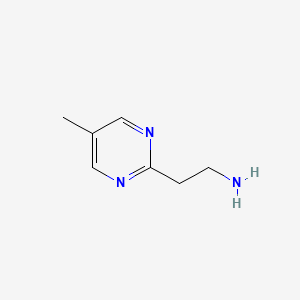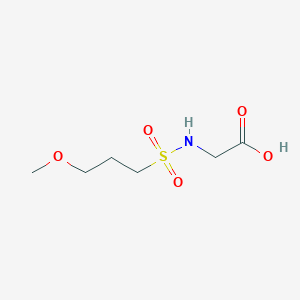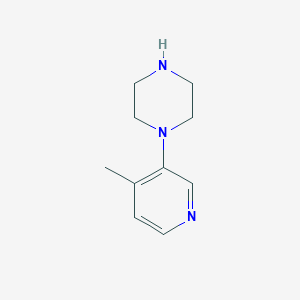
1-(4-Methylpyridin-3-yl)piperazine
Vue d'ensemble
Description
“1-(4-Methylpyridin-3-yl)piperazine” is an organic compound with the molecular weight of 177.25 . It is used both as a reagent and building block in several synthetic applications .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-(4-Methylpyridin-3-yl)piperazine” is 1S/C10H15N3/c1-9-2-3-12-8-10 (9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 .
Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-3-yl)piperazine” is a powder that is stable under normal temperatures and pressures .
Applications De Recherche Scientifique
-
Medicinal Chemistry
- “1-(4-Methylpyridin-3-yl)piperazine” is often used in the synthesis of various drugs . It’s a common component in many pharmaceutical compounds due to its chemical reactivity and the ease with which it can be inserted into molecules .
- The specific methods of application or experimental procedures vary depending on the drug being synthesized. For example, it might be used in Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, or amide bond formation .
-
Anti-Tubercular Agents
- Compounds containing “1-(4-Methylpyridin-3-yl)piperazine” have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- The specific methods of application or experimental procedures involve the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- The outcomes of these syntheses are new anti-tubercular agents that show significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
-
PET Neuroinflammation Imaging Agent
-
Chemical Synthesis
- “1-(4-Methylpyridin-3-yl)piperazine” is used in the chemical industry for the synthesis of various compounds . Its chemical reactivity and the ease with which it can be inserted into molecules make it a valuable tool in chemical synthesis .
- The specific methods of application or experimental procedures vary depending on the compound being synthesized. For example, it might be used in Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, or amide bond formation .
- The outcomes of these syntheses are new chemical compounds that can be used in various applications, from pharmaceuticals to materials science .
-
Kinase Inhibitors
- Compounds containing “1-(4-Methylpyridin-3-yl)piperazine” have been used in the design and synthesis of kinase inhibitors .
- The specific methods of application or experimental procedures involve the design and synthesis of novel kinase inhibitors .
- The outcomes of these syntheses are new kinase inhibitors that can be used in the treatment of various diseases, including cancer .
-
Receptor Modulators
- “1-(4-Methylpyridin-3-yl)piperazine” has been used in the design and synthesis of receptor modulators .
- The specific methods of application or experimental procedures involve the design and synthesis of novel receptor modulators .
- The outcomes of these syntheses are new receptor modulators that can be used in the treatment of various diseases, including neurological disorders .
-
Pharmaceutical Manufacturing
- “1-(4-Methylpyridin-3-yl)piperazine” is used in the manufacturing of various pharmaceutical compounds . Its chemical reactivity and the ease with which it can be inserted into molecules make it a valuable tool in pharmaceutical manufacturing .
- The specific methods of application or experimental procedures vary depending on the compound being synthesized. For example, it might be used in Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, Finkelstein alkylation, or amide bond formation .
- The outcomes of these syntheses are new pharmaceutical compounds that can be tested for their therapeutic effects .
-
Bioactive Molecules
- The piperazine moiety, which includes “1-(4-Methylpyridin-3-yl)piperazine”, is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
- The specific methods of application or experimental procedures involve the design and synthesis of novel bioactive molecules .
- The outcomes of these syntheses are new bioactive molecules that can be used in various applications, from pharmaceuticals to materials science .
-
Physicochemical Properties Optimization
- The piperazine moiety, including “1-(4-Methylpyridin-3-yl)piperazine”, is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .
- The specific methods of application or experimental procedures involve the design and synthesis of novel compounds with optimized physicochemical properties .
- The outcomes of these syntheses are new compounds with optimized physicochemical properties that can be used in various applications, from pharmaceuticals to materials science .
Safety And Hazards
Propriétés
IUPAC Name |
1-(4-methylpyridin-3-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-2-3-12-8-10(9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZNWFUFRHAGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-3-yl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



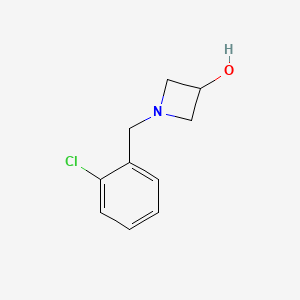

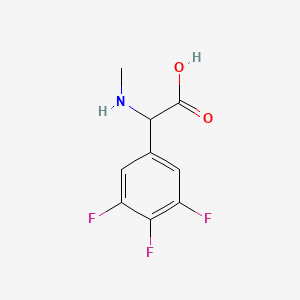
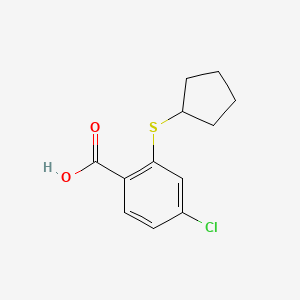

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)
![2-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1428919.png)
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)
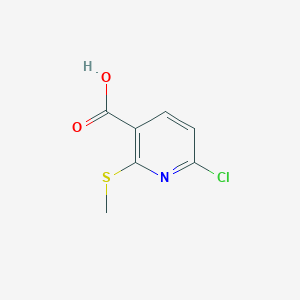
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
